molecular formula C21H31N3O3 B2686844 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea CAS No. 2319856-38-5

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea

货号 B2686844
CAS 编号: 2319856-38-5
分子量: 373.497
InChI 键: SPNCLYJVILWRGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea, also known as XEN907, is a novel compound that has shown potential as a therapeutic agent for the treatment of various neurological disorders. The compound has been developed by Xenon Pharmaceuticals, a biopharmaceutical company that specializes in the discovery and development of innovative therapeutics.

作用机制

The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is not fully understood, but it is believed to act as a selective antagonist of the α3-containing GABAA receptor subtype. This receptor subtype is highly expressed in the brain and has been implicated in the regulation of neuronal excitability and seizure susceptibility. By blocking the activity of this receptor subtype, 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is thought to reduce neuronal hyperexcitability and prevent the onset of seizures.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in plasma. The compound is rapidly absorbed and distributed throughout the body, with high concentrations observed in the brain and other target tissues. 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has been found to be well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses.

实验室实验的优点和局限性

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has several advantages as a research tool, including its high potency and selectivity for the α3-containing GABAA receptor subtype. The compound is also highly soluble in water and other common solvents, making it easy to prepare and administer in laboratory experiments. However, one limitation of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is its relatively low affinity for the α3-containing GABAA receptor subtype compared to other GABAA receptor subtypes, which may limit its efficacy in certain experimental settings.

未来方向

There are several potential future directions for the development and application of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea. One area of interest is the use of the compound as a therapeutic agent for the treatment of epilepsy and other neurological disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea in patients with epilepsy. Another potential application of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea is as a research tool for the study of GABAA receptor function and regulation in the brain. Further studies are needed to elucidate the precise mechanism of action of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea and to identify other potential therapeutic targets for the compound.

合成方法

The synthesis of 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea involves a multi-step process that starts with the preparation of the key intermediate, 8-azabicyclo[3.2.1]octan-3-ol. This intermediate is then reacted with oxan-4-yl isocyanate to form the corresponding carbamate, which is subsequently treated with 4-ethoxyaniline to yield 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea. The overall yield of the synthesis is moderate, but the process has been optimized to ensure high purity and reproducibility.

科学研究应用

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has been extensively studied in preclinical models of various neurological disorders, including epilepsy, migraine, and neuropathic pain. The compound has been found to be highly effective in reducing seizures and preventing their recurrence in animal models of epilepsy. In addition, 1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea has been shown to have potent analgesic effects in models of neuropathic pain and to prevent the development of chronic migraine-like symptoms.

属性

IUPAC Name

1-(4-ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-2-27-20-7-3-15(4-8-20)22-21(25)23-16-13-18-5-6-19(14-16)24(18)17-9-11-26-12-10-17/h3-4,7-8,16-19H,2,5-6,9-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNCLYJVILWRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CC3CCC(C2)N3C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。